molecular formula C15H14O2 B596733 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol CAS No. 143212-74-2

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Katalognummer: B596733
CAS-Nummer: 143212-74-2
Molekulargewicht: 226.275
InChI-Schlüssel: CKADNPRLDAEDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

However, the evidence primarily describes 2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3), a closely related compound with an ethyl (-CH2-CH2-) bridge instead of an ethenyl group.

Vorbereitungsmethoden

Classical Grignard Reaction Route

The inaugural synthesis, reported in the Journal of Medicinal Chemistry (1984), utilizes 3-methoxybenzyl chloride as the starting material . The protocol involves generating a Grignard reagent (3-methoxybenzylmagnesium chloride) through reaction with magnesium turnings in anhydrous ether. Subsequent nucleophilic addition to salicylaldehyde yields a secondary alcohol intermediate.

Dehydration of this alcohol in dimethylformamide (DMF) at elevated temperatures (80–100°C) produces the conjugated alkene, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene. Final catalytic hydrogenation over palladium-on-carbon (Pd/C) in ethanol removes the benzyl protecting group while saturating the double bond, affording the target phenol derivative . While functional, this method suffers from moderate yields (45–55%) and stringent anhydrous conditions, complicating scale-up .

Modern Horner–Wadsworth–Emmons (HWE) Approach

Synthetic Pathway Overview

A refined six-step sequence starting from salicylaldehyde achieves superior efficiency (62.5% overall yield) :

  • Benzyl Protection : Salicylaldehyde reacts with benzyl chloride under basic conditions (K₂CO₃, DMF) to form 2-benzyloxybenzaldehyde.

  • Reduction : Sodium borohydride reduces the aldehyde to 2-benzyloxybenzyl alcohol.

  • Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to 2-benzyloxybenzyl chloride.

  • Arbuzov Reaction : Treatment with triethyl phosphite yields [[2-(benzyloxy)phenyl]methyl]phosphonic acid diethyl ester.

  • HWE Reaction : Condensation with m-methoxybenzaldehyde under basic conditions (KOt-Bu, THF) forms 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene.

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation cleaves the benzyl group, delivering 2-[2-(3-methoxyphenyl)ethenyl]phenol .

Mechanistic Insights into the HWE Reaction

The HWE reaction exploits phosphonate-stabilized carbanions to forge C=C bonds stereoselectively . Deprotonation of the phosphonate ester generates a nucleophilic carbanion, which attacks m-methoxybenzaldehyde’s carbonyl carbon. The resultant oxaphosphetane intermediate undergoes rapid [2+2] cycloreversion, expelling diethyl phosphate and producing the (E)-alkene predominant product . Key advantages over classical Wittig reactions include milder conditions, easier byproduct removal, and reduced side reactions .

Comparative Analysis of Methodologies

ParameterGrignard Route HWE Route
Starting Material3-Methoxybenzyl chlorideSalicylaldehyde
Reaction Steps36
Overall Yield45–55%62.5%
Critical ReagentsMg, DMF, Pd/CTriethyl phosphite, KOt-Bu
StereoselectivityLow (E/Z mixture)High (E > 95%)
Industrial ScalabilityChallengingFeasible

The HWE route’s multi-step design mitigates intermediate instability while leveraging robust, aqueous-workup-compatible reactions. For instance, the Arbuzov reaction quantitatively generates phosphonate esters without column chromatography . Furthermore, catalytic hydrogenation concurrently removes protecting groups and saturates unintended double bonds, enhancing purity .

Analyse Chemischer Reaktionen

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction and electrophilic reagents for substitution reactions. For example, the compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group, facilitating the substitution of electrophiles on the aromatic ring . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol has several scientific research applications across various fields. In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology, it has been studied for its potential antioxidant properties due to the presence of the phenol group. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, in the industry, it is used in the production of pharmaceuticals and other fine chemicals .

Wirkmechanismus

The mechanism of action of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and electron donation, which may contribute to its antioxidant properties. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents Key Features
2-[2-(3-Methoxyphenyl)ethyl]phenol C15H16O2 Ethyl bridge, 3-methoxy group Ortho-substituted phenol; liquid state; antioxidant properties
2-[1-(3-Methylphenyl)ethenyl]phenol C15H14O Ethenyl bridge, 3-methyl group Styrenic backbone; synthetic intermediate; CAS 1379805-04-5
4-[2-(4-Methylphenyl)ethenyl]benzoic acid C16H14O2 Ethenyl bridge, 4-methyl group, carboxylic acid Microbial metabolite; anthracene degradation byproduct
Phenol,3-[2-(4-hydroxyphenyl)ethenyl] C14H12O2 Ethenyl bridge, 4-hydroxyphenyl group Isolated from Salvia miltiorrhiza; potential cardiovascular applications

Key Observations:

  • Substituent Position: The placement of methoxy, methyl, or hydroxyl groups on the aromatic rings significantly alters solubility and bioactivity. For example, the 3-methoxy group in 2-[2-(3-Methoxyphenyl)ethyl]phenol enhances lipophilicity (logP = 3.8) compared to hydroxylated analogs .
  • Bridge Type : Ethyl bridges improve stability, whereas ethenyl groups introduce conjugation, affecting UV absorption and reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility
2-[2-(3-Methoxyphenyl)ethyl]phenol 228.29 1.111 347.6 Low in water
1-Methoxy-4-[2-(4-methylphenyl)ethenyl]benzene 224.26 - - Insoluble in water
4-[2-(4-Methylphenyl)ethenyl]benzoic acid 238.28 - - Moderate in polar solvents
  • The ethyl-bridged compound exhibits higher density and boiling point than ethenyl analogs due to stronger van der Waals interactions .
  • Ethenyl derivatives like 4-[2-(4-Methylphenyl)ethenyl]benzoic acid are solids at room temperature, contrasting with the oily liquid state of ethyl-bridged phenols .

Biologische Aktivität

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, also known by its CAS number 143212-74-2, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ethenyl linkage and methoxy substitution on the phenyl ring. Its structural formula can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This compound's unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluating various phenolic compounds demonstrated that this compound showed promising antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and C6 (rat brain tumor) cells. The effectiveness was measured using the BrdU cell proliferation ELISA assay, where it exhibited an IC50 value comparable to standard chemotherapeutic agents like cisplatin and 5-fluorouracil .

CompoundCell LineIC50 (µM)Standard (IC50 µM)
This compoundHeLa3.98Cisplatin (37.95), 5-FU (46.32)
This compoundC65.89Cisplatin (14.46), 5-FU (76.74)

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells. It is hypothesized that the compound may interact with specific molecular targets, leading to the activation of apoptotic pathways. Molecular docking studies suggest that it binds effectively to proteins involved in cell cycle regulation and apoptosis.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Study on Anticancer Activity

In a comparative study, various derivatives of phenolic compounds were synthesized, including those related to this compound. The study revealed that modifications in the methoxy group significantly influenced the biological activity, with some derivatives showing enhanced potency against cancer cell lines compared to the parent compound .

Research on Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies indicate that it may exhibit protective effects against neuronal damage in models of oxidative stress-induced injury. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, and how can intermediates be optimized for yield?

Methodological Answer: The compound is synthesized via a multi-step Wittig-Horner reaction. Key steps include:

Preparation of diethyl 3-methoxybenzylphosphonate from 3-methoxybenzyl chloride and triethyl phosphite .

Condensation with 2-hydroxybenzaldehyde derivatives to form ethenyl linkages.

Final deprotection (e.g., acid hydrolysis of acetoxy groups) to yield the phenol .
Optimization Tips:

  • Use anhydrous conditions to prevent phosphonate ester hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to isolate intermediates.
  • Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H NMR (DMSO-d6) peaks: δ 6.8–7.4 ppm (aromatic protons), δ 5.2 ppm (ethenyl protons) .
  • X-ray Crystallography : Resolve crystal packing (monoclinic P21/c space group) to confirm stereochemistry and bond angles .
  • Mass Spectrometry : ESI-MS m/z 267.32 [M+H]+ aligns with molecular formula C17H17NO2C_{17}H_{17}NO_{2} .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of this compound?

Methodological Answer:

  • DPPH Radical Scavenging : Measure IC50 values at 517 nm; compare to ascorbic acid controls .
  • FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ at 593 nm.
  • Cell-Based ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in macrophage models .

Advanced Research Questions

Q. How do spectroscopic data discrepancies arise between synthetic batches, and how can they be resolved?

Methodological Answer: Discrepancies may stem from:

  • Isomerization : E/Z isomer ratios vary due to light exposure during synthesis. Use UV-Vis (λmax ~290 nm) to monitor isomer content .
  • Trace Solvents : Residual DMF or THF alters NMR peaks. Conduct GC-MS headspace analysis to identify impurities .
  • Resolution Strategy : Optimize recrystallization (e.g., ethyl acetate/hexane) and validate purity via HPLC (C18 column, 85:15 MeOH/H2O) .

Q. What computational tools can predict the compound’s interaction with biological targets (e.g., COX-2)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID 5KIR). Focus on H-bonding with Arg120 and hydrophobic interactions with Tyr355 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Modeling : Corolate substituent effects (e.g., methoxy position) with anti-inflammatory activity .

Q. How does the compound’s phytoalexin activity vary across plant-pathogen systems, and what mechanisms are implicated?

Methodological Answer:

  • Pathogen-Specific Induction : Compare accumulation in Avena sativa (oat) infected with Puccinia coronata vs. Fusarium spp. via LC-MS/MS quantification .
  • Mechanistic Studies :
    • Inhibit ROS burst using NADPH oxidase inhibitors (e.g., diphenyleneiodonium).
    • Silence biosynthetic genes (e.g., PAL, CHS) via CRISPR-Cas9 to assess pathway dependency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalytic Asymmetry : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to control stereocenters.
  • Process Analytics : Implement inline PAT tools (e.g., FTIR) to monitor enantiomeric excess (ee) during continuous flow reactions .
  • Byproduct Mitigation : Optimize reaction temperature (<60°C) to suppress diaryl ether formation .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anti-inflammatory efficacy?

Methodological Answer:

  • Assay Variability : Standardize LPS-induced RAW264.7 macrophage models (e.g., consistent LPS concentration: 100 ng/mL).
  • Dose-Response Validation : Test 1–100 μM ranges; confirm IC50 reproducibility across ≥3 independent labs .
  • Metabolite Interference : Check for glucuronidation/sulfation in cell lysates using β-glucuronidase inhibitors .

Q. Why do computational predictions of logP values differ from experimental measurements?

Methodological Answer:

  • Solvent Effects : Experimental logP (e.g., 3.1 ± 0.2 in octanol/water) may deviate from ChemAxon predictions due to pH-dependent ionization (pKa ~9.5 for phenolic OH) .
  • Validation : Use shake-flask method with HPLC quantification to resolve discrepancies .

Q. Tables for Key Data

Property Value Reference
Melting Point142–144°C (lit.)
LogP (Experimental)3.1 ± 0.2
IC50 (DPPH Scavenging)18.7 μM
Crystal Space GroupMonoclinic P21/c

Eigenschaften

IUPAC Name

2-[2-(3-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADNPRLDAEDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.